molecular formula C8H9ClN2O4S B087156 Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- CAS No. 137-47-3

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-

Cat. No.: B087156
CAS No.: 137-47-3
M. Wt: 264.69 g/mol
InChI Key: HBTAOSGHCXUEKI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- (CAS 137-47-3) is a substituted benzenesulfonamide derivative with the molecular formula C₈H₉ClN₂O₄S and a molecular weight of 264.69 g/mol . Key physical properties include a density of 1.48 g/cm³, a boiling point of 387.3°C at 760 mmHg, and a vapor pressure of 3.32 × 10⁻⁶ mmHg at 25°C . The compound features a nitro group at position 3, a chlorine atom at position 4, and a dimethylated sulfonamide group, which collectively influence its reactivity and biological activity.

Properties

IUPAC Name

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3
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InChI Key

HBTAOSGHCXUEKI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C8H9ClN2O4S
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DSSTOX Substance ID

DTXSID4059671
Record name Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-
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Molecular Weight

264.69 g/mol
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CAS No.

137-47-3
Record name 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
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Record name 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
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Biological Activity

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- (commonly referred to as 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide), is an organic compound characterized by a sulfonamide functional group, which has been recognized for its significant biological activity. This article delves into the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is C₈H₉ClN₂O₄S, with a molecular weight of approximately 264.686 g/mol. Its structure includes:

  • A sulfonamide group (-SO₂NH₂), known for its antibacterial properties.
  • A chlorine atom at the para position.
  • Nitro and dimethyl groups at the meta and amine positions, respectively.

This unique arrangement enhances its chemical reactivity and biological activity compared to other benzenesulfonamide derivatives.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide on cancer cells. In vitro assays demonstrated:

  • Cytotoxicity in HeLa cancer cells : The compound exhibited an IC₅₀ value of approximately 6–7 μM, indicating significant potency against these cells.
  • Selectivity : It showed about three times less cytotoxicity against non-tumor HaCaT cells (IC₅₀: 18–20 μM), suggesting a selective action that could minimize side effects during therapeutic applications.

Antibacterial Activity

The sulfonamide group in this compound closely resembles para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis. This structural similarity suggests potential antibacterial properties:

  • Mechanism of Action : The compound may inhibit bacterial growth by competing with PABA, thereby disrupting folic acid synthesis essential for bacterial proliferation.

Study on Perfusion Pressure

A study investigated the effects of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure using an isolated rat heart model. The findings indicated that certain derivatives significantly decreased perfusion pressure in a time-dependent manner:

  • 4-(2-aminoethyl)-benzenesulfonamide showed promising results in reducing coronary resistance compared to other derivatives, suggesting potential cardiovascular benefits .

Docking Studies

Computational docking studies have been employed to predict the interactions of benzenesulfonamide derivatives with calcium channels. These studies suggest that some sulfonamides can act as calcium channel inhibitors, potentially influencing cardiovascular function and presenting new therapeutic avenues for hypertension management .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Benzenesulfonamide (parent compound)C₆H₇N₁O₂SLacks chlorine and nitro groups
4-Chloro-N,N-diethyl-3-nitro-benzenesulfonamideC₁₀H₁₃ClN₂O₄SHas diethyl instead of dimethyl groups
SulfanilamideC₆H₈N₂O₂SA simpler sulfonamide without additional substituents

The table illustrates how the unique combination of chlorine and nitro groups in 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide enhances both its chemical reactivity and biological activity compared to other similar compounds.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- exhibits significant antimicrobial activity due to its sulfonamide structure, which interferes with bacterial folic acid synthesis. This mechanism is similar to that of traditional sulfa drugs, making it a candidate for the treatment of bacterial infections. Studies have shown its effectiveness against a range of Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .

Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. Its structural similarity to other known anti-inflammatory agents suggests potential therapeutic applications in treating inflammatory diseases.

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)
Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry applications. This method allows for the precise separation and quantification of the compound in complex mixtures, making it invaluable in pharmacokinetics and quality control processes in pharmaceutical manufacturing .

Material Science Applications

Chemical Intermediate
This compound serves as an important intermediate in the synthesis of various organic compounds, including azo dyes. Its unique chemical properties facilitate reactions that lead to the formation of complex molecules used in dye manufacturing and other industrial processes.

Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- was tested against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential utility as an alternative antibiotic .

Case Study 2: HPLC Method Development
A comprehensive study focused on developing a robust HPLC method for analyzing benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-. The method was validated for specificity, linearity, accuracy, and precision across multiple laboratories, showcasing its reliability for routine analysis in pharmaceutical settings .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) in 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is highly reactive and can be reduced to an amino group (-NH₂) under controlled conditions.

Reaction Type Reagents/Conditions Product Key Observations
Catalytic HydrogenationH₂ gas, Pd/C catalyst, ethanol solvent4-chloro-N,N-dimethyl-3-aminobenzenesulfonamideComplete conversion of nitro to amino group; reaction proceeds at 25–60°C.
Chemical ReductionFe/HCl, Sn/HCl, or Na₂S₂O₄ in aqueous mediumSame as aboveSlower reaction kinetics compared to catalytic methods; requires acidic conditions.

Mechanistic Insight :
The reduction involves electron transfer to the nitro group, forming a nitroso intermediate, then hydroxylamine, and finally the primary amine. The dimethylsulfonamide group remains unaffected due to its electron-withdrawing nature.

Substitution Reactions

The chloro (-Cl) group at the 4-position undergoes nucleophilic substitution (SNAr) due to activation by the electron-withdrawing nitro and sulfonamide groups.

Reaction Type Reagents/Conditions Product Key Observations
AminationEthylenediamine, K₂CO₃, DMF, 80°C 4-(ethylenediamine)-N,N-dimethyl-3-nitrobenzenesulfonamideHigh regioselectivity; yields >80% with excess nucleophile.
ThiolationNaSH, ethanol reflux 4-mercapto-N,N-dimethyl-3-nitrobenzenesulfonamideRequires prolonged heating (12–24 hrs); side products include disulfides.

Mechanistic Insight :
The nitro group meta to the chloro enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the 4-position .

Oxidation Reactions

Oxidation of the nitro group is less common but feasible under strong oxidizing conditions.

Reaction Type Reagents/Conditions Product Key Observations
Peracid OxidationmCPBA (meta-chloroperbenzoic acid), CH₂Cl₂4-chloro-N,N-dimethyl-3-nitrosobenzenesulfonamidePartial oxidation to nitroso intermediate; requires low temperatures (−10°C).

Limitations :
Full oxidation to a carboxylic acid is hindered by steric and electronic effects from adjacent substituents.

Hydrolysis of Sulfonamide Group

The N,N-dimethylsulfonamide moiety is resistant to hydrolysis under mild conditions but reacts under extreme acidity or alkalinity.

Reaction Type Reagents/Conditions Product Key Observations
Acidic HydrolysisConcentrated H₂SO₄, 150°C 4-chloro-3-nitrobenzenesulfonic acidDegradation of sulfonamide to sulfonic acid; dimethylamine byproduct released.
Basic HydrolysisNaOH (20%), 120°C, pressure Same as aboveLower efficiency compared to acidic conditions; requires prolonged heating.

Stability Note :
The dimethyl groups on nitrogen stabilize the sulfonamide against hydrolysis under physiological conditions, making the compound suitable for biological studies .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions
Nitro (-NO₂)HighReduction to -NH₂, selective oxidation
Chloro (-Cl)ModerateNucleophilic substitution (SNAr)
Sulfonamide (-SO₂NMe₂)LowHydrolysis under extreme conditions

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Impact of N,N-Dimethylation

  • 4-Chloro-3-nitrobenzenesulfonamide (CAS 97-16-5), lacking the N,N-dimethyl group, has a lower molecular weight (236.62 g/mol) and likely reduced solubility in organic solvents compared to the dimethylated target compound .
  • The dimethylamino group in the target compound may sterically hinder interactions with biological targets but improve membrane permeability due to increased lipophilicity.

Data Tables: Key Comparisons

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide C₈H₉ClN₂O₄S 264.69 387.3 1.48
4-Chloro-3-nitrobenzenesulfonamide C₆H₅ClN₂O₄S 236.62 N/A N/A
3-Chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide C₁₃H₁₁Cl₂NO₃S 332.20 N/A N/A

Table 3: Reactivity Comparison

Reaction Type Target Compound 4-Chloro-3-nitrobenzenesulfonamide
Nucleophilic displacement Forms thioether (3c) Likely slower due to lack of N,N-dimethyl group
Sulfonamide hydrolysis Resistant (steric hindrance) More reactive

Discussion of Key Findings

  • Synthetic Utility : The chlorine atom’s displacement in the target compound enables diverse derivatization, a feature shared with simpler benzenesulfonamides but modulated by dimethylation .

Preparation Methods

Sulfonation and Chlorination of Chlorobenzene

The initial step involves the conversion of chlorobenzene into 4-chlorobenzenesulfonyl chloride. This is achieved via sulfonation using chlorosulfonic acid (HSO₃Cl) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced para to the chloro substituent due to its electron-withdrawing nature. Typical conditions include:

  • Temperature : 50–70°C

  • Reaction Time : 4–6 hours

  • Solvent : None (neat reaction)

The crude product is purified by distillation under reduced pressure to remove unreacted chlorobenzene and byproducts such as 4,4'-dichlorodiphenyl sulfone.

Nitration of 4-Chlorobenzenesulfonyl Chloride

Nitration introduces the nitro group at the 3-position of the aromatic ring. A nitrating mixture (HNO₃/H₂SO₄) is employed, with sulfuric acid acting as both a catalyst and dehydrating agent. The nitro group occupies the meta position relative to the sulfonyl chloride group, guided by the directing effects of the existing substituents. Key parameters include:

  • Nitric Acid Concentration : 90–98%

  • Temperature : 0–5°C (to minimize side reactions)

  • Reaction Time : 2–3 hours

The intermediate, 3-nitro-4-chlorobenzenesulfonyl chloride, is isolated via ice-water quenching followed by filtration.

Amidation with Dimethylamine

The final step involves reacting 3-nitro-4-chlorobenzenesulfonyl chloride with dimethylamine to form the N,N-dimethylsulfonamide. This nucleophilic substitution occurs under alkaline conditions to deprotonate the amine and enhance its reactivity:

3-Nitro-4-chlorobenzenesulfonyl chloride+2(CH3)2NHBenzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-+2HCl\text{3-Nitro-4-chlorobenzenesulfonyl chloride} + 2\,(\text{CH}3)2\text{NH} \rightarrow \text{Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-} + 2\,\text{HCl}

Reaction Conditions :

  • Solvent : Water or aqueous ethanol

  • Temperature : 20–40°C

  • pH : 8–10 (maintained using NaOH)

  • Molar Ratio : 1:2.2 (sulfonyl chloride to dimethylamine)

The product precipitates upon acidification with HCl and is purified via recrystallization from ethanol.

Optimization of Reaction Parameters

Temperature and Time Dependencies

Elevated temperatures during sulfonation accelerate the reaction but risk over-sulfonation. Conversely, nitration requires strict temperature control (<10°C) to prevent polynitration. The table below summarizes optimal conditions for each stage:

Table 1: Optimization of Reaction Conditions

StepTemperature Range (°C)Time (Hours)Yield (%)
Sulfonation50–704–685–90
Nitration0–52–375–80
Amidation20–401–290–95

Solvent and Stoichiometry

  • Sulfonation : Solvent-free conditions prevent dilution and facilitate easier distillation.

  • Nitration : Excess sulfuric acid ensures complete protonation of nitric acid, enhancing nitronium ion (NO₂⁺) formation.

  • Amidation : Aqueous solvents improve amine solubility, while a 10% excess of dimethylamine compensates for volatility losses.

Industrial-Scale Production Techniques

Industrial synthesis adopts continuous-flow reactors to enhance efficiency and safety. Key modifications include:

  • Sulfonation : Tubular reactors with residence times of 30–60 minutes at 60°C.

  • Nitration : Jet-loop reactors enabling rapid heat dissipation and precise temperature control.

  • Amidation : Centrifugal separators for rapid product isolation, reducing cycle times by 40%.

Waste streams, such as HCl gas from amidation, are neutralized with NaOH to produce NaCl, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The N,N-dimethyl group appears as a singlet at δ 2.95 ppm (6H), while aromatic protons resonate as doublets at δ 8.12 ppm (H-2) and δ 7.89 ppm (H-5).

  • IR Spectroscopy : Peaks at 1350 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water mobile phase) reveals a purity of ≥98% for industrial batches.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 4,4'-dichlorodiphenyl sulfone, forms during sulfonation via Friedel-Crafts coupling. This is minimized by:

  • Dilution : Adding excess chlorobenzene to reduce intermolecular reactions.

  • Catalyst Inhibition : Introducing trace amounts of water to deactivate residual AlCl₃.

Regioselectivity in Nitration

Meta-nitration is ensured by maintaining low temperatures and using freshly prepared nitrating mixtures. Side products like the 2-nitro isomer are removed via fractional crystallization.

Q & A

Basic Questions

Q. What are common synthetic routes for preparing 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide and its analogues?

  • Methodology : The compound is typically synthesized via sulfonylation of substituted anilines. For example, benzenesulfonyl chloride derivatives react with dimethylamine under nucleophilic substitution conditions. Key steps include:

  • Sulfonylation : Reacting 4-chloro-3-nitrobenzenesulfonyl chloride with dimethylamine in dichloromethane (DCM) using triethylamine (TEA) as an acid scavenger .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
    • Characterization : Confirm structure via 1H^1H-NMR (e.g., dimethylamino protons at δ 2.8–3.1 ppm) and 13C^{13}C-NMR (sulfonamide carbonyl at ~135 ppm) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare observed chemical shifts with literature values (e.g., aromatic protons near δ 7.5–8.5 ppm for nitro and chloro substituents) .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles. For example, S–N and S–C bond lengths should align with sulfonamide standards (1.60–1.65 Å) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 279.0 for C8_8H9_9ClN2_2O4_4S).

Q. What are standard protocols for purity assessment?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase. Purity >95% is typical for biological assays .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 34.6%, H: 3.3%, N: 10.1%, S: 11.5%) .

Advanced Questions

Q. How do steric and electronic effects of substituents influence reaction yields in benzenesulfonamide synthesis?

  • Case Study : The nitro group at the 3-position deactivates the benzene ring, slowing sulfonylation. Dimethylamine’s steric bulk may reduce yields (~70–80%) compared to smaller amines (e.g., methylamine: ~90%) .
  • Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Increase reaction temperature (60–80°C) to overcome steric hindrance .

Q. How can computational modeling aid in predicting biological activity of this compound?

  • Docking Studies : Use AutoDock Vina to model interactions with NLRP3 inflammasome (PDB: 6NPY). The nitro group may form hydrogen bonds with Arg578, while the sulfonamide interacts with Tyr655 .
  • QSAR Analysis : Correlate logP (calculated: 2.1) with membrane permeability for anti-inflammatory activity .

Q. What are strategies to resolve contradictions in crystallographic data for nitro-substituted sulfonamides?

  • Issue : Discrepancies in bond angles (e.g., O–S–O angles varying by 2–3° across studies).
  • Solutions :

  • Re-refine data using SHELXL with anisotropic displacement parameters .
  • Validate against DFT-optimized structures (e.g., Gaussian09, B3LYP/6-31G*) .

Q. How can magnetic nanocatalysts improve synthesis efficiency?

  • Example : CoFe@rGO nanohybrids accelerate aziridine ring-opening reactions (yield: 85% vs. 60% without catalyst) via enhanced electron transfer .
  • Protocol : Use 5 mol% catalyst in DCM at 25°C, recover via external magnet (reusability: >5 cycles) .

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